2-(Iodomethylidene)cyclohexan-1-one

Description

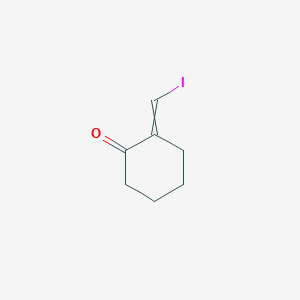

2-(Iodomethylidene)cyclohexan-1-one is a halogenated cyclohexanone derivative characterized by an iodine-substituted methylidene group at the 2-position. The iodine substituent imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Properties

CAS No. |

61765-47-7 |

|---|---|

Molecular Formula |

C7H9IO |

Molecular Weight |

236.05 g/mol |

IUPAC Name |

2-(iodomethylidene)cyclohexan-1-one |

InChI |

InChI=1S/C7H9IO/c8-5-6-3-1-2-4-7(6)9/h5H,1-4H2 |

InChI Key |

NJQHDRGYCBWCQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(=CI)C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Iodomethylidene)cyclohexan-1-one can be achieved through several routes. One common method involves the reaction of cyclohexanone with iodomethane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(Iodomethylidene)cyclohexan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The compound can be reduced to the corresponding cyclohexanone derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, can oxidize the compound to form cyclohexane-1,2-dione derivatives.

Addition Reactions: The double bond in the iodomethylidene group can participate in addition reactions with various electrophiles, such as halogens or hydrogen halides.

Scientific Research Applications

2-(Iodomethylidene)cyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in the development of new pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.

Medicine: Research into its potential as a therapeutic agent is ongoing, with studies focusing on its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Iodomethylidene)cyclohexan-1-one involves its interaction with various molecular targets. The iodomethylidene group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Analogs

Aldol Condensation Approaches

The synthesis of this compound likely follows aldol condensation pathways similar to its analogs. For example:

- Base-Catalyzed Aldol Condensation: Cyclohexanone reacts with iodinated aldehydes under basic conditions (e.g., NaOH), yielding α,β-unsaturated ketones . details the synthesis of (2E)-2-(phenylmethylidene)cyclohexan-1-one using NaOH and cyclohexanone, achieving yields up to 50% after purification .

- Acid-Catalyzed Modifications: Acidic conditions (e.g., HCl/ethanol) facilitate further functionalization, as seen in the synthesis of asymmetrical mono-carbonyl curcumin analogs .

Challenges in Iodine Incorporation

Iodine’s low bond dissociation energy and susceptibility to elimination require milder reaction conditions compared to bromine or chlorine analogs. For instance, brominated derivatives like 2-(2-bromophenyl)cyclohexan-1-one are synthesized via direct halogenation or cross-coupling reactions , whereas iodine may necessitate protective group strategies.

Physicochemical Properties

Melting Points and Solubility

- This compound : Expected to exhibit a lower melting point than nitro or methoxy analogs due to weaker intermolecular forces.

- Nitro Derivatives : Higher melting points (e.g., 149–151°C for 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one ) due to dipole-dipole interactions.

- Methoxy Derivatives: Moderate solubility in polar solvents (e.g., ethanol) compared to halogenated analogs .

Table 2: Comparative Physicochemical Data

Nucleophilic Substitution

The iodine atom in this compound facilitates nucleophilic displacement reactions, making it a precursor for Suzuki-Miyaura cross-coupling or Grignard reactions. In contrast, nitro or methoxy analogs are less reactive toward nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.